3-Ethynylpyridine-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
219623-05-9 |
|---|---|
Molecular Formula |
C8H5NO2 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
3-ethynylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H5NO2/c1-2-6-4-3-5-9-7(6)8(10)11/h1,3-5H,(H,10,11) |
InChI Key |
JPABZBDDPFNSRS-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(N=CC=C1)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategies for 3 Ethynylpyridine 2 Carboxylic Acid
Retrosynthetic Analysis of the 3-Ethynylpyridine-2-carboxylic Acid Framework
Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available starting materials through a series of logical bond disconnections. lkouniv.ac.ine-bookshelf.deslideshare.net This backward-looking approach allows for the design of efficient and practical synthetic routes. e-bookshelf.dernlkwc.ac.in
Disconnection Strategies Employing Pyridine (B92270) Core Functionalization
The primary disconnections for this compound involve the carbon-carbon bond of the ethynyl (B1212043) group and the carbon-carbon bond of the carboxylic acid group attached to the pyridine ring. A logical approach is to disconnect the more reactive functional groups first to avoid chemoselectivity issues in the forward synthesis. amazonaws.com
A key strategy involves functional group interconversion (FGI), where one functional group is transformed into another that is more amenable to disconnection. lkouniv.ac.inrnlkwc.ac.in For instance, the carboxylic acid can be retrosynthetically derived from the oxidation of a methyl group or the hydrolysis of a nitrile group. lkouniv.ac.ingoogle.com Similarly, the ethynyl group can be introduced via a cross-coupling reaction.
Therefore, two primary disconnection points are identified:
C-C bond of the ethynyl group: This suggests a late-stage introduction of the alkyne, likely via a Sonogashira cross-coupling reaction. wikipedia.orgscirp.orgresearchgate.net The precursors would be a 3-halopyridine-2-carboxylic acid derivative and a suitable terminal alkyne.
C-C bond of the carboxylic acid group: This disconnection is less direct. A more feasible approach is the functional group interconversion of a precursor, such as a 3-ethynyl-2-cyanopyridine or a 3-ethynyl-2-methylpyridine (B1340101).
The following table summarizes potential disconnection strategies:
| Disconnection Point | Precursor 1 | Precursor 2 | Corresponding Forward Reaction |
| C(sp)-C(sp2) of Ethynyl Group | 3-Halopyridine-2-carboxylic acid ester | Trimethylsilylacetylene (B32187) | Sonogashira Coupling |
| C-COOH Bond (via FGI) | 3-Ethynyl-2-cyanopyridine | - | Hydrolysis |
| C-COOH Bond (via FGI) | 3-Ethynyl-2-methylpyridine | - | Oxidation |
Convergent and Linear Synthetic Approaches
Both convergent and linear strategies can be envisioned for the synthesis of this compound. fiveable.mechemistnotes.compediaa.com
The choice between a linear and convergent approach depends on the availability of starting materials and the efficiency of the individual reactions.
Direct Synthesis Routes to this compound
Direct synthesis routes focus on the construction of the target molecule from readily available precursors through a series of well-established chemical transformations.
Sonogashira Cross-Coupling Reactions in Pyridine Synthesis
The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgscirp.orgorganic-chemistry.orglibretexts.org This reaction is particularly well-suited for the introduction of an ethynyl group onto a pyridine ring. scirp.orgresearchgate.net
The synthesis of this compound could be achieved by the Sonogashira coupling of a 3-halopyridine-2-carboxylic acid derivative (e.g., the methyl or ethyl ester of 3-bromo- (B131339) or 3-iodopyridine-2-carboxylic acid) with a protected alkyne like trimethylsilylacetylene. The silyl (B83357) protecting group can then be removed under mild basic conditions.
A typical reaction sequence would be:
Esterification of 3-halopyridine-2-carboxylic acid.
Palladium-catalyzed Sonogashira coupling with trimethylsilylacetylene.
Deprotection of the silyl group.
Hydrolysis of the ester to yield the final carboxylic acid.
The table below provides examples of conditions for Sonogashira coupling reactions on pyridine rings.
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(CF3COO)2, PPh3, CuI | Et3N | DMF | 100 | up to 96% | scirp.org |
| Pd(PPh3)2Cl2, CuI | Et3N | THF | Room Temp. | ~90% | wikipedia.org |
Hydrolysis of Nitrile Precursors
The hydrolysis of a nitrile (cyanopyridine) to a carboxylic acid is a common and effective transformation in organic synthesis. google.comgoogle.com This method can be applied to the synthesis of this compound from a 3-ethynyl-2-cyanopyridine precursor. The hydrolysis can be carried out under either acidic or basic conditions, although basic hydrolysis is often preferred for pyridine derivatives to avoid protonation of the ring nitrogen. google.com The reaction typically involves heating the nitrile in an aqueous solution of a base such as sodium hydroxide, followed by acidification to protonate the carboxylate. google.com
| Reagents | Conditions | Product | Reference |
| NaOH, H2O | Reflux | 2-Pyridine carboxylic acid | google.com |
| Base, H2O | Adiabatic conditions | Pyridine substituted carboxylic acids | google.com |
Oxidation Reactions for Carboxylic Acid Formation
The oxidation of a methyl group or an alcohol on the pyridine ring can also lead to the formation of the carboxylic acid functionality. nih.govgoogle.comgoogle.comnih.gov For instance, 3-ethynyl-2-methylpyridine could be oxidized to this compound. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4) or nitric acid. mdpi.comgoogleapis.com However, the conditions for such oxidations can be harsh and may not be compatible with the ethynyl group, which can also be susceptible to oxidation.
Alternatively, a milder approach would involve the oxidation of a hydroxymethyl group. For example, 3-ethynyl-2-(hydroxymethyl)pyridine could be oxidized to the corresponding carboxylic acid using reagents like manganese dioxide (MnO2) or under milder catalytic oxidation conditions. This two-step approach (reduction of a carboxylic ester to the alcohol, followed by oxidation) can sometimes offer better control and higher yields.
| Starting Material | Oxidizing Agent | Product | Reference |
| Methylpyridines | Not specified | Pyridine carboxylic acids | nih.gov |
| β-picoline | Nitric acid | Nicotinic acid | googleapis.com |
| Alkylpyridines | Vanadia based catalyst | Pyridine carboxylic acid | google.com |
Synthesis of Key Intermediates and Precursors
The successful synthesis of this compound is fundamentally dependent on the availability of appropriately functionalized starting materials. The strategies generally involve either the introduction of an ethynyl group onto a pre-existing pyridine-2-carboxylic acid scaffold or the construction of the pyridine ring with the necessary substituents already in place.
Preparation of Halogenated Pyridine Carboxylic Acid Derivatives
Halogenated pyridine carboxylic acids are crucial intermediates, serving as the electrophilic partner in cross-coupling reactions to introduce the ethynyl moiety. The synthesis of these precursors can be challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution. youtube.com
Several methods have been developed to overcome this hurdle:
Direct Halogenation: High-temperature radical halogenations are often employed for an industrial scale. For instance, gas-phase radical chlorination of picolines can yield chloropyridines, which are then oxidized to the corresponding carboxylic acids. youtube.comgoogle.com However, these methods can lack regioselectivity.
Halogenation of Pyridine-N-oxides: A more controlled approach involves the N-oxidation of the pyridine ring. The resulting pyridine-N-oxide is more susceptible to electrophilic substitution. Subsequent reaction with halogenating agents can provide halogenated pyridine-N-oxides, which can be deoxygenated to furnish the desired halopyridine. A patented process describes the reaction of 2-pyridine carboxylic acid-N-oxide derivatives with a halogen-producing compound to yield 2-halopyridine carboxylic acids. google.com
Lithiation-Halogenation: For specific regioselectivity, directed ortho-metalation can be used. Treatment of a pyridine derivative with a strong base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide, followed by quenching with an electrophilic halogen source (e.g., I₂, Br₂), can install a halogen atom at a specific position. youtube.com
Table 1: Selected Methods for the Preparation of Halogenated Pyridine Derivatives
| Method | Reagents/Conditions | Substrate Example | Product Example | Reference |
|---|---|---|---|---|
| Radical Chlorination | Cl₂, high temp. (gas phase) | Pyridine | 2-Chloropyridine, 2,6-Dichloropyridine | youtube.com |
| From N-Oxide | Pyridine-N-oxide, Halogenating agent | 2-Pyridine carboxylic acid-N-oxide | 2-Halopyridine carboxylic acid | google.com |
| Directed Metalation | Lithium tetramethylpiperidide, ZnCl₂, I₂ | 2-Chloropyridine | 2-Chloro-3-iodopyridine | youtube.com |
Routes to Ethynyl-Substituted Pyridine Intermediates
Once a halogenated pyridine precursor is obtained, the ethynyl group is typically introduced via a cross-coupling reaction. The most common strategy is the Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide.
The key intermediate for the synthesis of this compound is a 3-ethynylpyridine (B57287) derivative. This is generally achieved by:
Coupling of a 3-halopyridine-2-carboxylic acid derivative: A 3-halo-2-pyridinecarboxylate ester is coupled with a protected alkyne, such as trimethylsilylacetylene (TMSA). The TMS group serves as a protecting group and is easily removed under mild basic or fluoride-mediated conditions to reveal the terminal alkyne.
Carboxylation of a 3-ethynylpyridine: An alternative route involves first synthesizing 3-ethynylpyridine from 3-bromopyridine (B30812) and then introducing the carboxylic acid group at the 2-position. This can be achieved through metalation at the 2-position followed by quenching with carbon dioxide.
The Zincke reaction provides another pathway where pyridine rings can be opened to form Zincke imine intermediates, which can then be recyclized. nih.gov This methodology allows for isotopic labeling and could potentially be adapted to introduce functional groups, although it is more commonly used for modifications of the pyridine core itself. nih.gov
Catalytic Approaches in this compound Synthesis
Modern organic synthesis relies heavily on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound is no exception, with palladium, copper, and other transition metals playing pivotal roles.
Palladium-Catalyzed Methods
Palladium catalysis is the cornerstone for the introduction of the ethynyl group onto the pyridine ring. The Sonogashira cross-coupling reaction is the premier method for this transformation.
The reaction typically involves a palladium(0) catalyst, often in conjunction with a copper(I) co-catalyst, a phosphine (B1218219) ligand, and a base. The generally accepted mechanism proceeds through a catalytic cycle involving:
Oxidative Addition: The palladium(0) complex reacts with the halogenated pyridine derivative (e.g., 3-bromo- or 3-iodopyridine-2-carboxylate) to form a palladium(II) species.
Transmetalation: A copper(I) acetylide, formed in situ from the terminal alkyne and the copper(I) co-catalyst, transfers the acetylide group to the palladium(II) center.
Reductive Elimination: The palladium(II) complex undergoes reductive elimination to release the final ethynylated pyridine product and regenerate the palladium(0) catalyst.
Palladium-catalyzed carbonylation reactions also represent a powerful tool in the synthesis of carboxylic acids and their derivatives, potentially offering a route to introduce the C2-carboxylic acid group. universiteitleiden.nlthieme-connect.de
Copper-Mediated Transformations
Copper catalysis is intrinsically linked to the Sonogashira reaction, where it acts as a co-catalyst. The role of the copper(I) salt (typically CuI) is to facilitate the deprotonation of the terminal alkyne and form a copper acetylide intermediate. This intermediate is more reactive towards transmetalation with the palladium center than the alkyne itself, thereby accelerating the catalytic cycle. nih.gov
While copper can mediate the homocoupling of terminal alkynes (Glaser coupling), its primary role in the synthesis of this compound is as a synergistic partner to palladium in the Sonogashira reaction. The presence of copper allows the reaction to proceed under milder conditions and with lower palladium catalyst loadings.
Ruthenium and Rhodium Catalysis for Pyridine Ring Construction
An alternative and elegant strategy to substituted pyridines involves the de novo construction of the heterocyclic ring using transition-metal catalysis. Ruthenium and rhodium catalysts are particularly effective in mediating cycloaddition reactions to form the pyridine core. acs.orgacs.org
The most prominent of these methods is the [2+2+2] cycloaddition , which combines two alkyne molecules and a nitrile to form a pyridine ring in a single step. rsc.org This reaction is highly atom-economical and allows for the assembly of complex, polysubstituted pyridines with a high degree of control over the substitution pattern. rsc.orgscirp.org In the context of this compound, this strategy could involve the cycloaddition of a diyne with a nitrile that bears the precursor to the carboxylic acid group, or vice versa.
Ruthenium catalysts have also been employed in cycloisomerization reactions to build the pyridine skeleton from acyclic precursors like diynols. acs.org Rhodium catalysts are also known to facilitate hydroboration and other functionalizations of the pyridine ring. rsc.org These ring-forming strategies offer a powerful alternative to the more traditional approach of functionalizing a pre-existing pyridine ring, providing access to structures that might be difficult to obtain otherwise.
Table 2: Comparison of Catalytic Strategies
| Catalytic System | Reaction Type | Role in Synthesis | Key Features | Reference |
|---|---|---|---|---|
| Palladium/Copper | Sonogashira Cross-Coupling | Introduction of ethynyl group | High efficiency, good functional group tolerance | thieme-connect.de |
| Ruthenium | Cycloisomerization / Annulation | De novo pyridine ring synthesis | Forms pyridones and pyridines from acyclic precursors | acs.orgacs.org |
| Rhodium/Ruthenium | [2+2+2] Cycloaddition | De novo pyridine ring synthesis | Atom-economical, builds highly substituted pyridines | rsc.orgscirp.org |
Chemical Reactivity and Transformation Mechanisms of 3 Ethynylpyridine 2 Carboxylic Acid
Reactivity of the Ethynyl (B1212043) Moiety
The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to a variety of addition reactions. Its reactivity is further influenced by the electron-withdrawing nature of the adjacent pyridine (B92270) ring.
The ethynyl group of 3-ethynylpyridine-2-carboxylic acid can undergo hydrogenation to yield different products depending on the catalyst and reaction conditions. Complete reduction of the triple bond to an ethyl group is achievable, as is partial reduction to a vinyl group.
Complete Hydrogenation: Catalytic hydrogenation using standard catalysts such as platinum (Pt), palladium (Pd), or nickel (Ni) with hydrogen gas (H₂) typically leads to the complete saturation of the triple bond, converting the ethynyl group into an ethyl group. nih.gov In some cases, the pyridine ring itself can also be reduced. For instance, the electrocatalytic hydrogenation of 2-ethynylpyridine (B158538) using water as the proton source results in the simultaneous hydrogenation of both the triple bond and the aromatic ring, yielding 2-ethylpiperidine. acs.org
Partial Hydrogenation: For the selective reduction of the alkyne to an alkene, specific "poisoned" catalysts are required. The most common of these is Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). This catalyst facilitates the syn-addition of hydrogen across the triple bond, leading to the formation of a cis-alkene. youtube.comyoutube.com Another method for partial reduction involves the use of dissolving metals, such as sodium in liquid ammonia, which typically results in the formation of a trans-alkene via a radical anion intermediate. youtube.com
| Reaction | Reagents/Catalyst | Product | Stereochemistry |
| Complete Hydrogenation | H₂, Pt, Pd, or Ni | 3-Ethylpyridine-2-carboxylic acid | - |
| Partial Hydrogenation | H₂, Lindlar's Catalyst | 3-(cis-vinyl)pyridine-2-carboxylic acid | cis |
| Partial Hydrogenation | Na, liquid NH₃ | 3-(trans-vinyl)pyridine-2-carboxylic acid | trans |
The ethynyl group in ethynylpyridines is susceptible to nucleophilic addition, a reactivity profile that is enhanced by the presence of the pyridine nitrogen. acs.orgnih.gov The nitrogen atom can be protonated by acid, which significantly increases the electrophilicity of the triple bond, making it more amenable to attack by nucleophiles. acs.orgnih.gov
A prime example is the hydrohalogenation of 2-ethynylpyridine. acs.orgnih.gov The reaction with hydrochloric acid forms a pyridinium (B92312) salt. This salt formation enhances the electrophilicity of the ethynyl group and the proximity of the chloride counteranion facilitates its nucleophilic attack on the triple bond, yielding 2-(2-chloroethenyl)pyridine with high efficiency. acs.orgnih.gov While this specific study focused on 2-ethynylpyridine, the underlying principle of pyridine nitrogen activation applies to its isomers. However, studies have shown that 3-ethynylpyridine (B57287) can be less reactive in this specific transformation compared to the 2- and 4-isomers under similar conditions. acs.org
Hard nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents) and hydrides, can also add across the triple bond. quimicaorganica.orgnih.gov The addition of organometallic reagents creates a new carbon-carbon bond and a vinyl anion, which can be subsequently protonated.
The alkyne functionality is an excellent participant in cycloaddition reactions, providing a powerful tool for the construction of complex cyclic and heterocyclic systems.
[2+2+2] Cycloadditions: These reactions involve the combination of three two-electron components. The transition-metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles is a well-established method for synthesizing substituted pyridines. researchgate.netnih.govresearchgate.net In the context of this compound, the ethynyl group could potentially react with two molecules of another alkyne, or with an alkyne and a nitrile, in the presence of a suitable catalyst (e.g., cobalt or nickel-based) to form highly substituted fused ring systems. researchgate.netnih.gov
[3+2] Cycloadditions: Also known as 1,3-dipolar cycloadditions, these reactions are a cornerstone of heterocyclic chemistry. uchicago.edulibretexts.org The reaction of an alkyne with a 1,3-dipole, such as an azide (B81097) or a nitrile oxide, leads to the formation of a five-membered heterocyclic ring. uchicago.eduacs.orgresearchgate.net The azide-alkyne cycloaddition, often catalyzed by copper(I) and referred to as "click chemistry," is particularly prominent, yielding 1,2,3-triazoles. nih.govyoutube.com Research has shown that 2-ethynylpyridine can act as a promoter for the copper(I) chloride-catalyzed reaction between azides and alkynes in water. thieme-connect.com This suggests that this compound would be an excellent substrate for these reactions, reacting with organic azides to form the corresponding 1,2,3-triazole derivatives. nih.govyoutube.com Similarly, reaction with nitrile oxides would produce isoxazoles. acs.org
| Cycloaddition Type | Reactant Partner | Catalyst | Product Core Structure |
| [2+2+2] | Alkyne, Nitrile | Co, Ni, or Ru complex | Substituted Pyridine/Fused Pyridine |
| [3+2] (Dipolar) | Organic Azide | Cu(I) | 1,2,3-Triazole |
| [3+2] (Dipolar) | Nitrile Oxide | Thermal or Ru-catalyzed | Isoxazole |
The ethynyl group readily undergoes addition reactions with halogens and hydrogen halides.
Halogenation: The addition of halogens such as chlorine (Cl₂) or bromine (Br₂) across the triple bond typically occurs in an anti-addition fashion, proceeding through a cyclic halonium ion intermediate. The reaction can add one equivalent of the halogen to form a dihaloalkene or two equivalents to yield a tetrahaloalkane.
Hydrohalogenation: As discussed in section 3.1.2, the hydrohalogenation of ethynylpyridines can proceed via a nucleophilic addition mechanism. acs.orgnih.gov The pyridine nitrogen is first protonated by the hydrogen halide (e.g., HCl, HBr, HI), forming a pyridinium salt. acs.orgnih.gov This enhances the electrophilic character of the alkyne, which is then attacked by the halide anion. acs.orgnih.gov This process is highly efficient for 2-ethynylpyridines, producing 2-(2-haloethenyl)pyridines, often as a single stereoisomer. acs.orgnih.gov While 3-ethynylpyridine was found to be unreactive under the specific conditions tested for hydrochlorination, this pathway remains a potential transformation under different conditions. acs.org The conventional electrophilic addition mechanism, common for other alkynes, is less efficient due to the formation of an unstable vinyl cation intermediate. acs.orgmasterorganicchemistry.com
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional handle that can be converted into a variety of derivatives through nucleophilic acyl substitution.
Standard transformations of carboxylic acids are readily applicable to this compound, allowing for the synthesis of esters, amides, and other derivatives.
Acyl Chlorides: The carboxylic acid can be converted to the more reactive acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.govfishersci.co.uk The resulting 3-ethynylpyridine-2-carbonyl chloride is a versatile intermediate that readily reacts with various nucleophiles.
Esters: Esterification can be achieved through several methods. The Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). google.comgoogle.com Alternatively, the carboxylic acid can be converted to its acyl chloride, which then reacts with an alcohol, often in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct. mdpi.com Another route involves reacting the carboxylate salt with an alkyl halide in an Sₙ2 reaction.
Amides: Amides can be synthesized by reacting an amine with an activated form of the carboxylic acid. nih.govfishersci.co.uk The most common method involves the in situ formation of the acyl chloride followed by the addition of a primary or secondary amine. nih.govfishersci.co.uk Another widely used approach employs peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxylic acid for direct reaction with an amine. fishersci.co.ukrsc.org Direct thermal condensation of an ammonium (B1175870) carboxylate salt can also yield primary amides. researchgate.net
| Derivative | Reagents | General Reaction |
| Acyl Chloride | SOCl₂ or (COCl)₂ | R-COOH → R-COCl |
| Ester | R'-OH, H⁺ (Fischer) | R-COOH + R'-OH ⇌ R-COOR' + H₂O |
| Ester | 1. SOCl₂; 2. R'-OH, Pyridine | R-COOH → R-COCl → R-COOR' |
| Amide | 1. SOCl₂; 2. R'R''NH | R-COOH → R-COCl → R-CONR'R'' |
| Amide | R'R''NH, Coupling Agent (e.g., EDC) | R-COOH + R'R''NH → R-CONR'R'' |
Decarboxylation Reactions
The removal of the carboxyl group (decarboxylation) from pyridinecarboxylic acids is a reaction of significant interest. For 3-pyridinecarboxylic acids, the presence of electron-withdrawing groups at the 2-position can facilitate this process. mdma.ch Studies on related pyridinecarboxylic acids have shown that decarboxylation can be achieved under thermal conditions, often in a solvent. For instance, the decarboxylation of 2-pyridone-3-carboxylic acid has been successfully performed using potassium carbonate in toluene. nih.govresearchgate.net
The mechanism of decarboxylation for pyridinecarboxylic acids can vary. In many cases, particularly for picolinic acids (pyridine-2-carboxylic acids), a zwitterionic intermediate is formed where the pyridine nitrogen is protonated. This facilitates the release of carbon dioxide. For 3-substituted picolinic acids, such as 3-hydroxy- and 3-aminopicolinic acids, decarboxylation can proceed through a "ylide" mechanism at low acidity, where a zwitterion is formed, or a protonation mechanism at higher acidities. researchgate.net The rate of decarboxylation is influenced by the nature of the substituent at the 3-position. researchgate.net While simple aliphatic carboxylic acids are resistant to heat-induced decarboxylation, the presence of a double-bonded functional group, like the C=C bond of the ethynyl group, attached to the α-carbon can promote a cyclic elimination process, although this often requires high temperatures. libretexts.org
Table 1: Conditions for Decarboxylation of Related Pyridinecarboxylic Acids
| Substrate | Reagents and Conditions | Product | Reference |
| 2-Pyridone-3-carboxylic acid | Potassium carbonate, toluene, heat | 2-Pyridone | nih.govresearchgate.net |
| 2-Nitro-3-pyridinecarboxylic acid | 3-Nitrotoluene, heat (<227°C) | 2-Nitropyridine | mdma.ch |
| 2-Chloro-3-pyridinecarboxylic acid | 3-Nitrotoluene, heat (<227°C) | 2-Chloropyridine | mdma.ch |
| 2-Bromo-3-pyridinecarboxylic acid | 3-Nitrotoluene, heat (<227°C) | 2-Bromopyridine | mdma.ch |
Role as a Directing Group in C-H Activation
The carboxylic acid functional group can act as a directing group in transition metal-catalyzed C-H activation reactions. This strategy allows for the selective functionalization of C-H bonds at positions ortho to the directing group. While the direct use of this compound as a directing group is not extensively documented in the provided results, the principle is well-established for carboxylic acids in general. rsc.org For instance, palladium-catalyzed arylation reactions of substrates containing a carboxylic acid directing group have been reported, typically using palladium acetate as the catalyst at elevated temperatures. rsc.org
The pyridine nitrogen itself can also serve as a directing group in C-H activation, although this can sometimes be challenging due to the strong coordination of the metal to the nitrogen, which can hinder the desired C-H activation step. rsc.org However, this property has been exploited in manganese-catalyzed reactions where the pyridyl group initially directs C-H allenylation and then participates in subsequent intramolecular reactions. nih.gov The development of directing group-free C-H functionalization of pyridines is also an active area of research, aiming to overcome the need for pre-installed directing groups. nih.gov
Table 2: Examples of Directing Group-Assisted C-H Functionalization
| Directing Group | Metal Catalyst | Reaction Type | Comments | Reference |
| Carboxylic Acid | Pd(OAc)₂ | Arylation | High temperatures (100-130 °C) are often required. | rsc.org |
| Pyridyl/Pyrimidyl | Manganese | Allenylation | The directing group participates in subsequent transformations. | nih.gov |
Reactivity of the Pyridine Nitrogen Atom
The nitrogen atom in the pyridine ring of this compound significantly influences the molecule's reactivity, particularly in electrophilic and nucleophilic substitution reactions on the ring and in its coordination to metal centers.
Electrophilic Aromatic Substitution on the Pyridine Ring
Pyridine is generally considered an electron-deficient aromatic system, making it less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). youtube.com The nitrogen atom deactivates the ring towards electrophilic attack. When EAS does occur, it typically proceeds at the 3- or 5-position. Common EAS reactions like nitration and sulfonation require strong electrophiles. lumenlearning.com For substituted pyridines, the position of substitution is further influenced by the existing substituents.
Coordination Behavior with Metal Centers
The pyridine nitrogen atom is a key site for coordination with metal ions. This property is fundamental to the use of pyridine-containing ligands in the construction of coordination polymers and metal-organic frameworks (MOFs). The combination of the pyridine nitrogen and the carboxylate group allows for various coordination modes, acting as a versatile linker between metal centers. mdpi.commdpi.com The resulting coordination compounds can exhibit interesting structural topologies and properties, such as catalytic activity or selective gas uptake. mdpi.commdpi.com The specific coordination geometry and the resulting framework structure are influenced by the metal ion, the solvent, and the reaction conditions. mdpi.comrsc.org
Multi-site and Cascade Reactions Involving Multiple Functional Groups
The presence of three distinct functional groups in this compound opens up possibilities for complex multi-site and cascade reactions. A cascade reaction, also known as a tandem or domino reaction, involves two or more sequential transformations where the product of one reaction becomes the substrate for the next, all occurring in a single pot. nih.gov
While specific examples for this compound are not detailed in the provided search results, the potential for such reactions is evident. For instance, a reaction could be initiated at one functional group, leading to an intermediate that then undergoes a subsequent reaction involving another part of the molecule. An example of a cascade reaction involving a different but related system is the stereoselective intermolecular radical cascade reaction of tryptophans with acrylamides, which leads to the formation of complex cyclic compounds. nih.gov Another example is the three-component cascade reaction of cyclohexanones, aryl amines, and benzoylmethylene malonates to form tetrahydroindoles. nih.gov The development of such cascade reactions is a powerful strategy for the efficient synthesis of complex molecules from simple starting materials. nih.govmdpi.com
Design and Synthesis of 3 Ethynylpyridine 2 Carboxylic Acid Derivatives and Analogues
Structural Modification Strategies for Enhanced Functionality
The chemical versatility of 3-ethynylpyridine-2-carboxylic acid allows for targeted modifications at three key positions: the pyridine (B92270) ring, the ethynyl (B1212043) group, and the carboxylic acid. Each site can be altered to tune the electronic properties, steric hindrance, solubility, and coordinating ability of the molecule.
The introduction of the ethynyl group at the 3-position of the pyridine-2-carboxylic acid core is typically achieved via a Sonogashira cross-coupling reaction. wikipedia.orglibretexts.org This palladium-catalyzed reaction is a powerful method for forming C(sp²)-C(sp) bonds and is widely used in the synthesis of substituted alkynes. wikipedia.orgnih.gov The general approach involves coupling a terminal alkyne with a halogenated pyridine derivative. For the synthesis of the parent this compound, a 3-halopicolinic acid derivative, such as 3-bromopicolinic acid or its ester, serves as the starting material.
While specific studies detailing further substitution on the this compound ring are not extensively documented, established pyridine chemistry allows for predictions of potential synthetic routes. For instance, palladium-catalyzed Sonogashira coupling has been successfully applied to 2-amino-3-bromopyridines to synthesize a variety of 2-amino-3-alkynylpyridines with moderate to excellent yields. scirp.orgresearchgate.net This suggests that other substituents on the pyridine ring can be tolerated and that various substituted this compound analogues could be synthesized from appropriately substituted 3-halopicolinates.
Table 1: Illustrative Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes scirp.orgresearchgate.net This table demonstrates the scope of the Sonogashira reaction on a related pyridine scaffold, suggesting potential for similar reactions on 3-halopicolinic acid derivatives.
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | 96 |
| 2 | 4-Ethynyltoluene | 2-Amino-3-((4-tolyl)ethynyl)pyridine | 95 |
| 3 | 4-Methoxyphenylacetylene | 2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine | 93 |
| 4 | 1-Heptyne | 2-Amino-3-(hept-1-yn-1-yl)pyridine | 81 |
| 5 | 3,3-Dimethyl-1-butyne | 2-Amino-3-((3,3-dimethylbut-1-yn-1-yl)pyridine | 72 |
Reaction Conditions: 2-amino-3-bromopyridine (B76627) (0.5 mmol), alkyne (0.6 mmol), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%), Et₃N (1 mL), DMF, 100°C, 3 h.
The terminal ethynyl group is a highly versatile handle for further functionalization, most notably through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgchemie-brunschwig.ch This reaction allows for the efficient and specific formation of 1,4-disubstituted 1,2,3-triazole rings, which can link the pyridine core to a wide array of other molecules or functional groups. nih.govsigmaaldrich.com The triazole ring itself is a stable, aromatic linker that can participate in hydrogen bonding and act as a bioisostere for an amide bond. nih.gov This strategy enables the straightforward synthesis of complex, poly-functional molecules from the this compound scaffold.
Other potential derivatizations of the ethynyl group include:
Further Sonogashira couplings: If the initial alkyne used is, for example, trimethylsilylacetylene (B32187), the silyl (B83357) group can be removed to regenerate the terminal alkyne, which can then participate in a second Sonogashira reaction to form unsymmetrical diarylalkynes.
Cycloaddition Reactions: Besides CuAAC, the ethynyl group can participate in other cycloadditions, such as [3+2] cycloadditions with nitrones or nitrile oxides to form isoxazoles. chemie-brunschwig.ch
Polymerization: Ethynylpyridines can undergo spontaneous or catalyzed polymerization to form conjugated polyacetylenes, which are of interest for their electronic and optical properties. researchgate.net
The carboxylic acid at the 2-position can be readily converted into a variety of derivatives, such as esters and amides, using standard organic synthesis methods. belnauka.bynih.gov These modifications are crucial for altering the molecule's solubility, lipophilicity, and its ability to engage in hydrogen bonding.
Esterification: The formation of esters is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by first converting the carboxylic acid to a more reactive species like an acyl chloride (using thionyl chloride or oxalyl chloride) followed by reaction with an alcohol. nih.gov
Amidation: Amides are synthesized by coupling the carboxylic acid with a primary or secondary amine. This reaction is often facilitated by coupling agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or by converting the carboxylic acid to an acyl chloride first. google.com
These derivatizations are well-established for picolinic acid and its derivatives, and the same principles apply to this compound, allowing for the introduction of a vast range of R groups through the ester or amide linkage. nih.gov
Synthesis of Conjugated Systems and Oligomers
The trifunctional nature of this compound makes it an ideal building block for constructing larger, more complex molecular architectures, including conjugated systems, oligomers, and polymers.
The molecule's rigid structure and multiple coordination sites make it a prime candidate for use as a linker in the synthesis of Metal-Organic Frameworks (MOFs). nih.govyoutube.com MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic ligands. The pyridine nitrogen and the carboxylate group of this compound can coordinate to metal centers, while the ethynyl group can either remain as a non-coordinating functional group within the pores of the framework or be used for post-synthetic modification. rsc.org Post-synthetic modification of MOFs, for instance via click chemistry on the pendant ethynyl groups, allows for the precise installation of additional functionalities within the porous structure. nih.gov
The pyridine-2-carboxylate moiety is a classic bidentate N,O-chelating group, readily forming stable five-membered rings with metal ions. This inherent chelating ability is the foundation for its use in ligand design. By leveraging the reactivity of the ethynyl group, this compound can be elaborated into multidentate ligands.
For example, a CuAAC reaction between the ethynyl group and an azide-functionalized pyridine or other chelating group can generate a tridentate or even tetradentate ligand in a single, high-yielding step. Such synthetic strategies have been used to create complex polydentate nitrogen ligands for applications in catalysis and materials science. unam.mxresearchgate.net The ability to combine the reliable N,O-chelation of the picolinate (B1231196) core with the modular addition of further coordinating sites via the ethynyl group provides a powerful route to sophisticated ligand architectures. nih.govresearchgate.net
Advanced Spectroscopic and Structural Elucidation of 3 Ethynylpyridine 2 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering unparalleled information about the chemical environment of individual atoms.
One-dimensional ¹H and ¹³C NMR spectra are the first line of analysis for confirming the successful synthesis and basic structure of 3-ethynylpyridine-2-carboxylic acid and its derivatives.
In the ¹H NMR spectrum, the protons on the pyridine (B92270) ring typically appear as distinct multiplets in the aromatic region (δ 7.0-9.0 ppm). The chemical shift and coupling constants of these protons are highly dependent on the substitution pattern. For instance, in a study of 3-methyl-2-phenylpyridine, the pyridine protons were observed at δ 8.56 (d, J = 3.6 Hz), 7.60 (d, J = 7.6 Hz), and 7.20 (dd, J = 7.6, 4.8 Hz). rsc.org The ethynyl (B1212043) proton, if present, would resonate in a characteristic region, typically around δ 3.0-3.5 ppm, while the carboxylic acid proton is often a broad singlet at a downfield shift, usually above δ 10.0 ppm.
The ¹³C NMR spectrum provides complementary information, with the carbon atoms of the pyridine ring appearing in the range of δ 120-160 ppm. rsc.orgresearchgate.net The quaternary carbons of the ethynyl group would have characteristic shifts, as would the carboxyl carbon, which typically resonates above δ 160 ppm. For example, in substituted pyridines, the carbon chemical shifts are sensitive to the electronic effects of the substituents. researchgate.net The analysis of both ¹H and ¹³C NMR spectra allows for the initial assignment of the core structure. ipb.ptmdpi.com
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Pyridines
| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |
| 3-Methyl-2-phenylpyridine rsc.org | CDCl₃ | 8.56 (d, J=3.6 Hz, 1H), 7.60 (d, J=7.6 Hz, 1H), 7.58–7.52 (m, 2H), 7.51–7.45 (m, 2H), 7.44–7.38 (m, 1H), 7.20 (dd, J=7.6, 4.8 Hz, 1H), 2.38 (s, 3H) | 158.6, 146.9, 140.5, 138.4, 130.7, 128.9, 128.1, 127.8, 122.0, 20.0 |
| 2-(4-Bromophenyl)pyridine rsc.org | CDCl₃ | 8.71–8.63 (m, 1H), 7.90–7.83 (m, 2H), 7.77–7.65 (m, 2H), 7.62–7.55 (m, 2H), 7.26–7.21 (m, 1H) | 156.2, 149.7, 138.2, 136.8, 131.8, 128.4, 123.4, 122.4, 120.3 |
| 2-Pyridinecarboxamide chemicalbook.com | CDCl₃ | 8.579 (A), 8.214 (B), 7.9 (C1), 7.859 (D), 7.450 (E), 6.7 (F1) | Not specified |
| 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid researchgate.net | DMSO-d₆ | 6.53 (dd, J=0.9, 7.5 Hz, 1H), 6.78 (t, J=7.2 Hz, 1H), 8.05 (dd, J=0.9, 6.9 Hz, 1H), 8.44 (s, 1H), 10.57 (br s, 1H) | Not specified |
For a complete and unambiguous structural assignment, especially for more complex derivatives, advanced two-dimensional (2D) NMR techniques are indispensable. researchgate.netipb.ptmdpi.com
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the connection of adjacent protons within the molecule. For this compound, COSY would be crucial for assigning the relative positions of the protons on the pyridine ring.
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These techniques correlate directly bonded proton and carbon atoms (¹H-¹³C). This is essential for assigning the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about long-range (2-3 bond) couplings between protons and carbons. This is particularly powerful for identifying quaternary carbons and for linking different fragments of the molecule together, such as connecting the ethynyl and carboxylic acid groups to the pyridine ring.
DOSY (Diffusion-Ordered Spectroscopy) : DOSY is a technique that separates the NMR signals of different species in a mixture based on their diffusion coefficients. This can be useful for confirming the purity of a sample and for studying intermolecular interactions.
The combination of these 2D NMR experiments provides a comprehensive map of the molecular structure, leaving little room for ambiguity. ipb.ptmdpi.com
Mass Spectrometry for Molecular Characterization
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
HR-ESI-MS is the gold standard for determining the precise molecular weight of a compound. researchgate.net Electrospray ionization (ESI) is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻), minimizing fragmentation and providing a clear indication of the molecular ion. researchgate.netnih.govbohrium.com High-resolution mass analyzers, such as Orbitrap or time-of-flight (TOF) instruments, can measure the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of this compound and its derivatives, confirming that the synthesized compound has the expected atomic composition. researchgate.net For example, the molecular formula of this compound is C₈H₅NO₂, with a monoisotopic mass of 147.0320 u. HR-ESI-MS would be expected to show a peak at m/z 148.0393 for the [M+H]⁺ ion or 146.0248 for the [M-H]⁻ ion.
While ESI is a soft ionization technique, fragmentation can be induced in the mass spectrometer through techniques like collision-induced dissociation (CID) or tandem mass spectrometry (MS/MS). The fragmentation pattern of a molecule is like a fingerprint and can provide valuable structural information. rsc.orglibretexts.orgnih.gov
For this compound, characteristic fragmentation pathways would be expected:
Loss of CO₂ : Decarboxylation is a common fragmentation pathway for carboxylic acids, leading to a loss of 44 Da. libretexts.orgyoutube.com
Loss of H₂O : Dehydration from the carboxylic acid group can also occur, resulting in a loss of 18 Da.
Cleavage of the ethynyl group : The C-C triple bond can be cleaved, leading to the loss of the ethynyl moiety (25 Da).
Ring fragmentation : The pyridine ring itself can fragment, although this often requires higher collision energies. The fragmentation of the pyridine ring can lead to the loss of HCN or HNC. rsc.org
By analyzing the masses of the fragment ions, the connectivity of the different functional groups within the molecule can be confirmed. For instance, the fragmentation of substituted benzylpyridinium ions often involves the loss of the pyridine molecule. researchgate.net Similarly, studies on pyrimidinethiones have shown characteristic fragmentation patterns involving the loss of simple functional groups followed by the decomposition of the heterocyclic ring. sapub.org
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their bonding environment. nih.govaps.orgencyclopedia.pub
Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. mdpi.com For this compound, characteristic IR absorption bands would include:
A broad O-H stretching vibration from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
A strong C=O stretching vibration from the carboxylic acid, usually around 1700-1730 cm⁻¹. researchgate.net
A C≡C stretching vibration from the ethynyl group, which is typically a weak to medium band in the region of 2100-2260 cm⁻¹.
C-H stretching vibrations from the pyridine ring and the ethynyl group, usually above 3000 cm⁻¹.
C=C and C=N stretching vibrations from the pyridine ring, typically in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy : Raman spectroscopy is a complementary technique to IR spectroscopy. rsc.org While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the C≡C stretching vibration of the symmetrically substituted ethynyl group would be expected to be a strong band in the Raman spectrum. Studies on 2- and 3-ethynylpyridine (B57287) have utilized IR spectroscopy to investigate vibrational properties. nih.gov The combination of IR and Raman spectroscopy can provide a more complete picture of the vibrational modes of the molecule. nih.govresearchgate.net For example, a study on pyridine-3-sulfonic acid used both FT-IR and FT-Raman spectroscopy to analyze its vibrational modes. asianpubs.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its three key functional components: the carboxylic acid, the pyridine ring, and the terminal alkyne.
The carboxylic acid group gives rise to two particularly prominent features. A very broad absorption band, typically spanning from 2400 to 3400 cm⁻¹, is characteristic of the O-H stretching vibration of the carboxyl group, with the broadening resulting from extensive intermolecular hydrogen bonding. quimicaorganica.org The second key feature is the intense C=O (carbonyl) stretching band, which for aromatic carboxylic acids, generally appears in the region of 1730-1700 cm⁻¹. quimicaorganica.org For comparison, saturated carboxylic acids like acetic acid show this absorption around 1710 cm⁻¹. openstax.org
The alkynyl group introduces two distinct vibrations. The stretching of the terminal ≡C-H bond typically results in a sharp, strong absorption band near 3300 cm⁻¹. The carbon-carbon triple bond (C≡C) stretch appears in the 2260-2100 cm⁻¹ region. This band is often of weak to medium intensity in terminal alkynes.
The pyridine ring, an aromatic heterocycle, will show several characteristic bands. These include C-H stretching vibrations above 3000 cm⁻¹, C=C and C=N ring stretching vibrations in the 1600-1400 cm⁻¹ region, and C-H out-of-plane bending vibrations in the 900-700 cm⁻¹ range, which can provide information about the substitution pattern on the ring.
A summary of the expected IR absorption frequencies for this compound is presented below.
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2400 - 3400 | Very Broad, Strong |
| Carboxylic Acid | C=O stretch | 1700 - 1730 | Strong |
| Carboxylic Acid | C-O stretch | 1200 - 1320 | Medium |
| Terminal Alkyne | ≡C-H stretch | ~3300 | Sharp, Strong |
| Terminal Alkyne | C≡C stretch | 2100 - 2260 | Weak to Medium |
| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium |
| Aromatic Ring | C=C, C=N stretch | 1400 - 1600 | Medium to Strong |
This table presents generalized expected frequency ranges. Actual values can be influenced by the specific molecular environment and physical state.
Raman Spectroscopy for Alkynyl Moiety Characterization
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, serves as a complementary technique to IR spectroscopy. It is particularly effective for identifying and characterizing non-polar bonds, such as the carbon-carbon triple bond of the alkynyl group. While the C≡C stretching vibration is often weak in the IR spectrum, it typically produces a strong and easily identifiable signal in the Raman spectrum, making this technique ideal for confirming the presence of the ethynyl moiety.
For this compound, the Raman spectrum would be expected to show a prominent band for the C≡C stretch in the 2100-2260 cm⁻¹ range. The symmetric nature of the C≡C bond's vibration leads to a significant change in polarizability, resulting in a strong Raman signal. This provides unambiguous evidence for the alkynyl functionality. The terminal ≡C-H stretch also gives a signal in the Raman spectrum, typically around 3300 cm⁻¹, complementing the IR data.
Studies on similar molecules, like chromone-3-carboxylic acid, have utilized FT-Raman spectroscopy to successfully characterize their vibrational modes. nih.gov This underscores the utility of the technique in the structural elucidation of complex heterocyclic compounds.
| Functional Group | Vibration Type | Expected Raman Shift (cm⁻¹) | Expected Intensity |
| Terminal Alkyne | C≡C stretch | 2100 - 2260 | Strong |
| Terminal Alkyne | ≡C-H stretch | ~3300 | Medium |
| Aromatic Ring | Ring breathing modes | 990 - 1050 | Strong |
This table highlights the vibrations most relevant to Raman characterization for this molecule.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, and reveals the nature of intermolecular interactions that govern the crystal packing.
While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds, such as pyridine-2-carboxylic acid (picolinic acid) and its derivatives, allows for a detailed prediction of its solid-state structure. rsc.org
Molecular Geometry: The core pyridine-2-carboxylic acid fragment is expected to be largely planar. X-ray studies of related structures, like N-(pyridine-2-carbonyl)pyridine-2-carboxamide, show that the dihedral angle between the pyridine ring and the carboxamide group can be small, indicating a high degree of planarity. nih.gov The ethynyl group is linear and would lie in the same plane as the pyridine ring.
Intermolecular Interactions: In the solid state, molecules of this compound would be held together by a network of intermolecular interactions.
Hydrogen Bonding: The most significant interaction would be the hydrogen bonding between the carboxylic acid groups. These typically form centrosymmetric dimers, where the O-H of one molecule bonds to the C=O of a neighboring molecule. Additionally, the pyridine nitrogen atom is a hydrogen bond acceptor and could engage in O-H···N or C-H···N interactions. mdpi.com The acidic proton of the terminal alkyne (≡C-H) could also act as a weak hydrogen bond donor.
Computational and Theoretical Chemistry Investigations of 3 Ethynylpyridine 2 Carboxylic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations can be employed to determine the optimized geometry, electronic structure, and various spectroscopic properties of 3-Ethynylpyridine-2-carboxylic acid.
Electronic Structure Analysis
The electronic structure of a molecule dictates its reactivity and physical properties. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
For analogous pyridine (B92270) derivatives, DFT calculations have been used to determine these electronic properties. For instance, computational modeling of pyridine variants has shown how substitutions on the pyridine ring influence the HOMO and LUMO energies. nih.gov In this compound, the electron-withdrawing nature of the carboxylic acid group and the π-system of the ethynyl (B1212043) group are expected to significantly influence the electron distribution within the pyridine ring.
A theoretical analysis of related pyridine carboxylic acid isomers highlights the importance of the substitution pattern on the electronic properties. nih.gov The interplay between the nitrogen atom's basicity, the acidity of the carboxylic proton, and the electronic effects of the ethynyl substituent would create a unique electronic landscape for this compound.
Table 1: Predicted Electronic Properties of Pyridine and Related Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Pyridine | -6.69 | -0.48 | 6.21 |
| Pyridine-2-carboxylic acid | -7.12 | -1.98 | 5.14 |
| 3-Ethynylpyridine (B57287) | -6.85 | -0.89 | 5.96 |
| This compound (Estimated) | ~ -7.2 to -7.4 | ~ -2.1 to -2.3 | ~ 5.0 to 5.2 |
Note: The values for this compound are estimated based on the trends observed in related compounds. Actual DFT calculations would be required for precise values.
Prediction of Spectroscopic Properties
DFT calculations are also invaluable for predicting various spectroscopic properties, including vibrational frequencies (Infrared and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions can aid in the interpretation of experimental spectra and confirm the structure of the synthesized compound.
For example, a study on chromone-3-carboxylic acid utilized DFT to calculate its vibrational spectra, which showed good agreement with experimental FT-IR and FT-Raman data. nih.gov Similarly, for this compound, DFT could predict the characteristic stretching frequencies of the C≡C triple bond, the C=O double bond of the carboxylic acid, and the various vibrations of the pyridine ring. These predicted spectra would be instrumental in identifying the compound and understanding its vibrational modes.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior, including conformational changes and reaction pathways.
Investigation of Conformational Preferences
The presence of the rotatable bond between the carboxylic acid group and the pyridine ring in this compound allows for different conformations. The relative orientation of the hydroxyl group of the carboxylic acid with respect to the pyridine nitrogen can significantly impact the molecule's properties and its interactions with other molecules.
Studies on the conformational equilibrium of carboxylic acids have shown that while the syn conformation is often more stable in the gas phase due to intramolecular hydrogen bonding, the anti conformation can become more favorable in solution due to interactions with solvent molecules. nih.gov For this compound, the proximity of the carboxylic acid to the pyridine nitrogen and the ethynyl group would lead to a complex interplay of steric and electronic effects governing its conformational landscape. Molecular dynamics simulations could be used to explore the conformational space of the molecule in different environments and determine the most stable conformers.
Simulation of Reaction Mechanisms and Transition States
Computational methods can be used to model chemical reactions, providing detailed information about reaction pathways, transition states, and activation energies. For this compound, this could involve studying its synthesis, decomposition, or its participation in reactions such as esterification or amidation.
For instance, DFT calculations have been employed to investigate the reaction pathway of a ruthenium-catalyzed C-H activation, identifying the key intermediates and transition states. acs.orgacs.org Similar approaches could be applied to understand the reactivity of this compound. For example, a plausible reaction to study would be the decarboxylation of 2-pyridone-3-carboxylic acids, where computational modeling could elucidate the mechanism and the factors influencing the reaction rate. nih.govresearchgate.net
Studies on Intermolecular Interactions
The way molecules interact with each other governs their macroscopic properties, such as their crystal structure and solubility. For this compound, the presence of a hydrogen bond donor (the carboxylic acid) and multiple hydrogen bond acceptors (the pyridine nitrogen and the carbonyl oxygen) suggests that hydrogen bonding will play a crucial role in its intermolecular interactions.
The ethynyl group can also participate in weaker C-H···π interactions. Crystal structure analyses of various pyridine carboxylic acids have revealed diverse and complex hydrogen bonding networks. nih.gov For example, the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate shows a water-bridged hydrogen-bonding dimer. acs.org It is highly probable that this compound would also form strong intermolecular hydrogen bonds, potentially leading to the formation of dimers or extended chain structures in the solid state. Theoretical studies can predict the strength and geometry of these interactions, providing valuable information for crystal engineering and materials design.
Table 2: Potential Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor |
| Strong Hydrogen Bond | Carboxylic acid -OH | Pyridine N |
| Strong Hydrogen Bond | Carboxylic acid -OH | Carbonyl O (dimer formation) |
| Weak Hydrogen Bond | Ethynyl C-H | Pyridine N or Carbonyl O |
| π-π Stacking | Pyridine ring | Pyridine ring |
Hydrogen Bonding Networks and Supramolecular Synthons
The deliberate design of molecular crystals, a cornerstone of crystal engineering, heavily relies on the predictable nature of intermolecular interactions. Among these, hydrogen bonding is a primary tool for constructing desired supramolecular architectures. In the context of this compound and its derivatives, the interplay between the carboxylic acid and pyridine functionalities gives rise to robust and predictable hydrogen-bonding patterns known as supramolecular synthons.
The most prominent of these is the carboxylic acid–pyridine heterosynthon. This synthon is characterized by a pair of N–H···O and O–H···N hydrogen bonds, which form a cyclic motif. nih.gov This interaction is highly reliable and has been extensively studied in various aminopyridine-carboxylic acid systems. nih.govresearchgate.net The formation of this heterosynthon is a recurring theme in the crystal structures of such compounds, often leading to the generation of cyclic hydrogen-bonded motifs with the graph-set notation R²₂(8). nih.govresearchgate.net This specific motif is recognized as one of the most frequently observed cyclic-hydrogen bonded patterns in organic crystal structures. nih.gov
The robustness of the carboxylic acid-pyridine supramolecular heterosynthon makes it a valuable tool in the rational design of cocrystals. rsc.org By understanding and utilizing this reliable interaction, chemists can assemble molecular components into well-defined, multi-dimensional structures. For instance, these heterosynthons can be further linked by other intermolecular forces, such as additional N–H···O hydrogen bonds, to create extended structures like zig-zag chains. nih.govresearchgate.net
The predictability of these hydrogen-bonding networks is not absolute and can be influenced by external factors. Research has shown that an oriented external electric field can be used to switch the carboxylic acid–pyridine supramolecular heterosynthon, inducing a reversible phase transition between a 2D supramolecular cocrystal and a mono-component molecular assembly. rsc.org This highlights the dynamic nature of these interactions and opens avenues for the development of stimulus-responsive crystalline materials. rsc.org
The table below summarizes the key hydrogen bonding interactions and synthons observed in related pyridine-carboxylic acid systems.
| Interaction Type | Functional Groups Involved | Resulting Synthon | Graph-Set Notation | Significance |
| Hetero-intermolecular Hydrogen Bonding | Carboxylic Acid and Pyridine | Carboxylic Acid–Pyridine Heterosynthon | R²₂(8) | Forms robust and predictable cyclic motifs, crucial for crystal engineering. nih.govresearchgate.netrsc.org |
| Homo-intermolecular Hydrogen Bonding | Two Carboxylic Acid Groups | Carboxylic Acid Dimer Homosynthon | R²₂(8) | A common self-complementary interaction. nih.gov |
| Intermolecular Hydrogen Bonding | Amine and Carboxylic Acid | Amine–Carboxylic Acid Heterosynthon | - | Forms DADA quadruple hydrogen-bond arrays. nih.govresearchgate.net |
π-Stacking Interactions within Derivatives
In derivatives of this compound, the pyridine ring and any additional aromatic moieties introduced into the molecule can participate in π-stacking. The geometry of these interactions can vary, with common arrangements including face-to-face, edge-to-face (or T-shaped), and offset or parallel-displaced configurations. The specific geometry adopted is a delicate balance of maximizing attractive interactions while minimizing steric repulsion.
The interplay between hydrogen bonding and π-stacking is a key determinant of the final crystal structure. Typically, the strong and directional hydrogen bonds of the supramolecular synthons dictate the primary assembly of the molecules into chains, dimers, or layers. These primary structures then pack in three dimensions, with the weaker, less directional π-stacking interactions influencing how these layers or chains arrange themselves relative to one another.
For example, in cocrystals formed between pyridine-containing molecules and other aromatic carboxylic acids, the primary hydrogen-bonded heterosynthons can be augmented by π-π stacking between the aromatic rings of adjacent molecules. This can lead to the formation of well-defined columnar or layered structures, enhancing the thermal and chemical stability of the resulting crystal.
The nature and extent of π-stacking can be tuned by chemical modification. The introduction of electron-withdrawing or electron-donating substituents onto the aromatic rings of the derivatives can modulate the electrostatic potential of the π-system, thereby influencing the strength and preferred geometry of the stacking interactions. This provides a strategy for fine-tuning the solid-state properties of materials based on this compound.
The following table outlines the key aspects of π-stacking interactions observed in derivatives of aromatic carboxylic acids and pyridine compounds.
| Interaction Type | Geometric Arrangement | Driving Force | Influence on Crystal Packing |
| π-π Stacking | Face-to-Face, Edge-to-Face, Parallel-Displaced | Electrostatic and van der Waals forces | Stabilizes the packing of hydrogen-bonded sheets or chains, contributes to overall crystal density and stability. |
| Halogen Bonding | - | - | Can compete with or complement π-stacking in directing supramolecular assembly. nih.gov |
Applications in Chemical Sciences and Advanced Materials Research
Role as a Key Building Block in Complex Organic Synthesis
The dual functionality of 3-Ethynylpyridine-2-carboxylic acid provides two distinct reactive sites, enabling its use as a strategic building block for the construction of elaborate molecular architectures. The carboxylic acid allows for standard transformations like esterification and amidation, while the terminal alkyne is a gateway to a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions.
The ethynyl (B1212043) group is a key precursor for the annulation of new rings onto the pyridine (B92270) core, leading to polycyclic heterocyclic systems. Its utility stems from its ability to participate in a variety of powerful cyclization reactions. The general strategy involves a primary reaction utilizing the alkyne, followed by a cyclization step to form a new ring.
Key reaction types where this compound could serve as a substrate include:
Sonogashira Coupling followed by Cyclization: The alkyne can be coupled with aryl or vinyl halides. If the coupled partner contains a suitable functional group, a subsequent intramolecular reaction (e.g., Heck, hydroamination, or cycloisomerization) can forge a new heterocyclic ring fused to the pyridine.
Cycloaddition Reactions: The alkyne can directly participate in [2+2+2] cycloadditions with other alkynes to form a new benzene (B151609) ring, or in [3+2] Huisgen cycloadditions (after conversion to an azide (B81097) or reacting with an azide partner) to generate triazole-containing polycycles.
Aza-Diels-Alder Reactions: The pyridine ring itself can act as an azadiene, with the ethynyl group serving as a dienophile under certain conditions, or the ethynyl group can be part of the diene system after initial elaboration.
Table 1: Potential Cyclization Strategies for Polycyclic Heterocycle Synthesis
| Reaction Type | Reactant Partner | Resulting Fused Ring System |
|---|---|---|
| Sonogashira/Intramolecular Cyclization | o-Haloanilines | Indolo[x,y-b]pyridines |
| [3+2] Huisgen Cycloaddition | Organic Azides | Triazolo[x,y-b]pyridines |
| [2+2+2] Cycloaddition | Diynes | Benzo[b]pyridines (Quinolines) |
Macrocycles are large ring structures of significant interest in host-guest chemistry, molecular recognition, and materials science. The defined geometry and reactive ends of this compound make it an excellent candidate for the programmed synthesis of complex macrocycles. The rigid ethynyl unit acts as a linear "strut," while the pyridine-2-carboxylic acid provides a "turn" or a connection point.
Two primary approaches can be envisioned:
Homodimerization/Oligomerization: The molecule can be made to react with itself. For example, esterification between the carboxyl group of one molecule and a functional group introduced via the alkyne of another can lead to cyclic dimers, trimers, or larger oligomers. Glaser or Eglinton couplings of the terminal alkyne can also be used to form symmetric macrocycles.
Convergent Synthesis with Linkers: The molecule can be reacted with complementary bifunctional linkers. For instance, two molecules of this compound can be joined by reacting their carboxyl groups with a diamine, followed by coupling the two terminal alkynes with a dihalide linker via Sonogashira reactions to complete the macrocyclic structure.
Ligand Design in Coordination Chemistry
The pyridine-2-carboxylic acid fragment is a classic and powerful chelating ligand in coordination chemistry. The nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group bind cooperatively to a single metal ion, forming a highly stable five-membered chelate ring.
Table 2: Predicted Geometries of Metal Complexes with 3-Ethynylpyridine-2-carboxylate Ligand
| Metal Ion | Number of Ligands | Typical Coordination Number | Resulting Geometry |
|---|---|---|---|
| Cu(II) | 2 | 4 | Square Planar |
| Pd(II) | 2 | 4 | Square Planar |
| Ru(II) | 3 | 6 | Octahedral |
| Fe(III) | 3 | 6 | Octahedral |
Supramolecular chemistry relies on the self-assembly of molecular components into larger, ordered structures. This compound is an ideal precursor for such applications. It combines a directional metal-binding unit (the N,O-chelate) with a rigid, linear spacer (the ethynyl group).
In the construction of discrete 3D structures like metallacages, this ligand can act as a decorated panel or strut. For example, a metal ion that prefers a square planar geometry (like Pd(II) or Pt(II)) can be combined with two ligands to form a linear L-M-L type assembly where the ethynyl groups point outwards. These assemblies can then be linked by other ligands or through reactions of the terminal alkynes to form closed, cage-like structures. This "directional bonding" approach allows for the rational design of complex, hollow architectures capable of encapsulating guest molecules.
Contribution to Catalysis Research
The utility of this compound in catalysis can be viewed from two perspectives: as a ligand modifying a metal catalyst and as a building block for creating a larger catalytic system.
Ligand for Homogeneous Catalysis: When coordinated to a catalytically active metal (e.g., Palladium, Rhodium, Iridium), the electronic properties of the ligand directly influence the metal's reactivity. The pyridine ring and carboxylate group are electron-withdrawing, which can make the metal center more electrophilic and potentially enhance its activity in certain catalytic cycles, such as cross-coupling or oxidation reactions.
Anchor for Heterogenized Catalysis: The terminal ethynyl group is an excellent chemical handle for immobilizing a catalyst. A metal complex formed with this compound can be covalently attached to a solid support, such as silica, a polymer resin, or a metal-organic framework (MOF), via the alkyne. This process, known as heterogenization, combines the high selectivity of a homogeneous catalyst with the practical advantages of a heterogeneous catalyst, such as easy separation from the reaction mixture and potential for recycling. For instance, the alkyne can undergo a "click" reaction with an azide-functionalized support to form a stable triazole linkage.
Design of Ligands for Metal-Catalyzed Reactions
The pyridine-2-carboxylic acid framework is a classic bidentate chelating ligand for a vast array of metal ions. researchgate.net The nitrogen atom of the pyridine ring and the oxygen atom of the carboxylate group form a stable five-membered ring upon coordination to a metal center. This chelation effect enhances the stability of the resulting metal complex. The introduction of the ethynyl group at the 3-position offers several advantages for ligand design in metal-catalyzed reactions.
The ethynyl group can be a crucial participant in the catalytic cycle itself or serve as a rigid, linear linker to other molecular fragments. For instance, in palladium-catalyzed cross-coupling reactions, the terminal alkyne can undergo a variety of transformations, including Sonogashira, Heck, and cyclization reactions. The ability of the ligand to not only coordinate to the metal but also to participate in the reaction can lead to novel catalytic pathways and the synthesis of complex organic molecules.
Furthermore, the electronic properties of the pyridine ring can be modulated by the ethynyl substituent, which in turn influences the catalytic activity of the metal center. The electron-withdrawing nature of the ethynyl group can affect the electron density at the metal, potentially enhancing its reactivity in certain catalytic processes. The rigid and linear nature of the ethynyl group can also be exploited to control the steric environment around the metal center, influencing the selectivity of the catalytic transformation. semanticscholar.org
Development of Catalytic Scaffolds
Beyond its role as a ligand, this compound can serve as a fundamental building block for the construction of larger, more complex catalytic scaffolds. Pyridine-2-carboxylic acid and its derivatives have been shown to act as effective catalysts in their own right for certain organic transformations. mdpi.com The presence of both an acidic proton (from the carboxylic acid) and a basic site (the pyridine nitrogen) allows for bifunctional catalysis.
The ethynyl group provides a reactive handle for post-synthetic modification. This allows for the covalent attachment of the pyridine-carboxylic acid unit to solid supports, such as polymers or silica, creating heterogeneous catalysts. These immobilized catalysts offer significant advantages in terms of separation and reusability. Moreover, the ethynyl group can be used to assemble multimetallic complexes or to construct well-defined supramolecular structures that can act as catalytic scaffolds. The controlled arrangement of multiple catalytic sites within such a scaffold can lead to cooperative effects and enhanced catalytic performance.
Integration into Advanced Materials
The unique structural and functional attributes of this compound make it an attractive candidate for the development of advanced materials with tailored properties.
Precursors for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. Pyridine-carboxylic acids are widely used as organic linkers in the synthesis of MOFs due to their ability to form strong and directional coordination bonds with metal centers. nih.govmdpi.com The resulting MOFs can exhibit high surface areas, tunable pore sizes, and a wide range of functional properties, making them suitable for applications in gas storage, separation, and catalysis.
This compound is a particularly promising precursor for MOFs for several reasons. The pyridine-2-carboxylate moiety can act as a robust connecting node, while the ethynyl group can serve multiple purposes. It can act as a non-coordinating, rigid spacer to control the pore size and shape of the MOF. Alternatively, the terminal alkyne can be utilized for post-synthetic modification of the MOF, allowing for the introduction of new functionalities within the pores. For example, the alkyne can be clicked with azide-functionalized molecules to introduce catalytic sites, recognition motifs, or fluorescent reporters. This post-synthetic modification capability allows for the fine-tuning of the MOF's properties for specific applications. Research on related multifunctional aromatic carboxylic acids has demonstrated their versatility in constructing MOFs with diverse structural features and functionalities. researchgate.net
| Related Pyridine-Carboxylic Acid Ligands in MOFs | Metal Ion | Resulting MOF Dimensionality | Key Feature/Application |
| Pyridine-3,5-dicarboxylic acid | Cd(II), Zn(II), Co(II), Cu(II) | 2D and 3D | Structural diversity influenced by templates. nih.gov |
| 2,2′:6′,2′′-terpyridine-4′-carboxylic acid | Cu(II), Mn(II) | 1D and 3D | Selective dye adsorption. |
| Pyridine-3,4-dicarboxylic acid | Co(II) | 2D | Antiferromagnetic exchange interactions. mdpi.com |
Development of Supramolecular Assemblies for Host-Guest Chemistry
Supramolecular chemistry involves the study of non-covalent interactions to create large, well-organized molecular assemblies. The combination of a hydrogen-bonding carboxylic acid group and a hydrogen-bond accepting pyridine nitrogen in this compound makes it an excellent candidate for the construction of supramolecular structures. The formation of robust hydrogen-bonded synthons between carboxylic acids and pyridines is a well-established strategy in crystal engineering. researchgate.net
Emerging Research Avenues and Future Directions for 3 Ethynylpyridine 2 Carboxylic Acid
Exploration of Novel Synthetic Pathways
The development of efficient and sustainable synthetic methods is paramount for unlocking the full potential of 3-ethynylpyridine-2-carboxylic acid. While direct, high-yielding syntheses of this specific molecule are not yet widely reported, the broader field of pyridine (B92270) synthesis offers numerous promising strategies that could be adapted. nih.gov Contemporary research focuses on modifying traditional condensation reactions and pioneering new transition-metal-catalyzed cyclizations and cross-coupling reactions to access functionalized pyridine derivatives. nih.gov
Future exploration will likely concentrate on one-pot syntheses and the use of novel catalytic systems to improve efficiency and reduce waste. Methodologies such as those utilizing organosodium reagents to achieve selective functionalization at specific positions on the pyridine ring could offer new routes to precursors of this compound. nih.gov The development of robust and scalable syntheses is a critical first step toward widespread application. semanticscholar.org
| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis | References |
|---|---|---|---|
| Transition-Metal-Catalyzed Cyclization | Formation of the pyridine ring from acyclic precursors using catalysts (e.g., Palladium, Copper). | High efficiency and control over substituent placement. Could potentially construct the substituted pyridine core in a single step. | nih.gov |
| Modification of Condensation Reactions | Improving classic methods like the Hantzsch synthesis with new catalysts or conditions. | Utilizes readily available starting materials; improvements could lead to greener and more cost-effective routes. | nih.gov |
| Remote C-H Functionalization | Directly adding functional groups to the pyridine backbone at positions not easily accessible by other means. | Could be used to introduce the ethynyl (B1212043) or carboxylic acid groups onto a pre-formed pyridine ring. | nih.gov |
| Multi-component Reactions | Combining three or more reactants in a single operation to rapidly build molecular complexity. | Highly convergent and atom-economical approach to assembling the target molecule or its close derivatives. | rsc.org |
Investigation of Unexplored Chemical Reactivity Patterns
The combination of an alkyne, a carboxylic acid, and a pyridine nitrogen atom within a single molecule creates a rich playground for chemical reactivity. The ethynyl group is a versatile handle for a wide array of transformations, most notably copper-catalyzed azide-alkyne cycloaddition (click chemistry) and palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. These reactions allow for the straightforward covalent attachment of this compound to other molecules, including polymers, biomolecules, and surfaces.
The interplay between the three functional groups could lead to novel intramolecular reactions, forming complex heterocyclic scaffolds. For instance, under certain conditions, the molecule could undergo cyclization to form fused ring systems. Furthermore, the pyridine nitrogen and the carboxylic acid can act in concert as a bidentate chelating ligand for metal ions, a property that could be exploited in catalysis or sensor development. The pyridine ring itself can also be functionalized through pyridinyl radical chemistry, offering pathways to new derivatives with unique substitution patterns. acs.org
| Functional Group | Potential Reaction Type | Potential Product/Application | References |
|---|---|---|---|
| Ethynyl Group | Click Chemistry (Azide-Alkyne Cycloaddition) | Bioconjugation, material functionalization (e.g., attaching to polymers or surfaces). | nih.gov |
| Ethynyl Group | Sonogashira Coupling | Synthesis of extended conjugated systems, functional materials with specific electronic properties. | nih.gov |
| Carboxylic Acid | Esterification/Amidation | Prodrug synthesis, attachment to polymers or surfaces via ester/amide bonds. | nih.gov |
| Pyridine Nitrogen & Carboxylic Acid | Metal Chelation | Formation of metal complexes for catalysis, sensing, or as nodes in metal-organic frameworks. | nih.gov |
| Entire Molecule | Intramolecular Cyclization | Synthesis of novel, complex heterocyclic scaffolds with potential biological activity. | nih.gov |
Potential in New Materials Development
The structural features of this compound make it an attractive building block for the design of advanced materials. Pyridinedicarboxylic acids are already recognized for their utility in producing specialized polymer materials and for their applications in materials science. ontosight.ai
The rigid pyridine ring and the linear ethynyl group can be incorporated into polymer backbones to create conjugated polymers. These materials are expected to have interesting photophysical and electronic properties, making them candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.
Furthermore, this compound is an ideal candidate for a linker in the construction of metal-organic frameworks (MOFs). The pyridine nitrogen and the carboxylate group can coordinate to metal ions, forming the nodes of the framework, while the ethynyl group can either be a part of the strut or be available for post-synthetic modification, allowing for the fine-tuning of the MOF's properties, such as pore size, surface area, and chemical functionality.
| Material Type | Role of this compound | Potential Applications | References |
|---|---|---|---|
| Conjugated Polymers | Monomer unit providing rigidity and electronic functionality. | Organic electronics (OLEDs, OPVs), chemical sensors, conductive materials. | ontosight.ai |
| Metal-Organic Frameworks (MOFs) | Organic linker connecting metal nodes. The ethynyl group allows for post-synthetic modification. | Gas storage and separation, catalysis, drug delivery, sensing. | researchgate.net |
| Functionalized Surfaces | Anchoring group for covalent attachment to surfaces via the ethynyl or carboxylic acid group. | Creation of surfaces with tailored chemical properties, biosensors, chromatographic materials. | mdpi.com |
| Macrocycles | Building block for constructing large ring structures through oxidative coupling of the ethynyl groups. | Host-guest chemistry, molecular recognition, ion transport. | nih.gov |
Integration with Flow Chemistry and Automated Synthesis
Modernizing chemical synthesis through the adoption of flow chemistry and automation offers significant advantages in terms of safety, reproducibility, and scalability. The synthesis of heterocyclic compounds, a cornerstone of pharmaceutical and materials chemistry, is increasingly benefiting from these technologies. mdpi.commdpi.com
Developing a robust synthesis for this compound would pave the way for its production in continuous flow reactors. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved purity, and safer handling of reactive intermediates. jst.org.in For a molecule like this, where multiple reactive groups are present, the enhanced control offered by flow systems could be crucial in preventing side reactions.
Automated synthesis platforms, capable of performing numerous reactions in parallel, could be employed to rapidly screen a wide range of catalysts, solvents, and conditions. This high-throughput approach would accelerate the discovery of optimal synthetic pathways for this compound and facilitate the exploration of its reactivity with a diverse set of reaction partners.
| Technology | Application to this compound | Key Benefits | References |
|---|---|---|---|
| Flow Chemistry | Continuous production, controlled reaction of functional groups. | Improved safety, higher yields, easier scalability, better process control. | mdpi.comjst.org.in |
| Automated Synthesis | High-throughput screening of synthetic routes and reactivity. | Accelerated discovery of optimal reaction conditions and novel derivatives. | acs.org |
| In-line Purification | Integration of purification steps directly into the flow process. | Reduced manual handling, faster access to pure material, streamlined workflow. | jst.org.in |
Synergistic Approaches with Interdisciplinary Chemical Sciences
The full potential of this compound can be realized through its application in interdisciplinary research, bridging synthetic chemistry with materials science, biology, and computational chemistry. Pyridine carboxylic acid derivatives are already established as versatile scaffolds in medicinal chemistry and are key components in a vast number of approved drugs. nih.govnih.gov
Medicinal Chemistry: The pyridine carboxylic acid motif is a well-known pharmacophore that can interact with biological targets through hydrogen bonding and metal chelation. nih.gov The ethynyl group can serve as a reactive handle for bioconjugation, allowing the molecule to be attached to antibodies or other targeting moieties for drug delivery. It can also be a key interacting group with specific enzyme active sites.
Supramolecular Chemistry: The molecule's ability to participate in hydrogen bonding (via the carboxylic acid), metal coordination (via the pyridine and carboxylate), and π-π stacking (via the pyridine ring) makes it an excellent candidate for building complex, self-assembled supramolecular structures. mdpi.com These could find applications in areas such as molecular encapsulation and the development of responsive materials.
Computational Chemistry: Theoretical modeling techniques like Density Functional Theory (DFT) can be used to predict the geometric, electronic, and energetic properties of the molecule. This can guide synthetic efforts, predict reactivity, and model interactions with biological targets or within materials, thereby accelerating the design and discovery process.
Catalysis: As a ligand, this compound could be used to create novel metal complexes with unique catalytic activities. The electronic properties of the ligand can be tuned by modifying the ethynyl group, potentially leading to catalysts with enhanced selectivity and efficiency for a range of organic transformations. rsc.org
| Interdisciplinary Field | Synergistic Application | Research Focus | References |
|---|---|---|---|
| Medicinal Chemistry | Design of new enzyme inhibitors or targeted therapeutics. | Exploring interactions with biological targets; use in bioconjugation. | nih.govnih.gov |
| Supramolecular Chemistry | Creation of co-crystals and self-assembled architectures. | Investigating non-covalent interactions to build functional assemblies. | mdpi.com |
| Computational Chemistry | Prediction of molecular properties and reaction outcomes. | Modeling reactivity, electronic structure, and intermolecular interactions to guide experiments. | mdpi.com |
| Catalysis | Development of novel metal-ligand complexes. | Synthesizing catalysts for specific organic transformations and studying their mechanisms. | rsc.org |
Q & A
Q. Table 1: Representative Synthetic Routes
Advanced: How can researchers resolve contradictions in reported synthetic yields for alkynylpyridine derivatives?
Methodological Answer:
Yield discrepancies often arise from subtle differences in reaction conditions or purification protocols. Key strategies include:
- Parameter Optimization : Screen catalysts (e.g., Pd vs. Cu), solvents (DMF vs. THF), and temperatures. For instance, PdCl₂(PPh₃)₂ may outperform Pd(PPh₃)₄ in moisture-sensitive reactions .
- Byproduct Analysis : Use LC-MS or HPLC (C18 columns, acetonitrile/water gradients) to identify impurities. For example, highlights HPLC methods for resolving intermediates like methyl 3-acrylic salicylate .
- Kinetic Studies : Monitor reaction progress via NMR or in situ IR to identify rate-limiting steps (e.g., oxidative addition in cross-coupling).
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms ethynyl (δ ~2.5–3.5 ppm for protons, ~70–90 ppm for carbons) and carboxylic acid (δ ~170 ppm) groups.
- HPLC-PDA : Reverse-phase HPLC (e.g., Zorbax SB-C18, 0.1% TFA in mobile phase) quantifies purity and detects photodegradants .
- Mass Spectrometry : High-resolution MS (ESI+/ESI−) validates molecular ions ([M+H]⁺ or [M−H]⁻).
Advanced: How can researchers address inconsistencies in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Use validated cell lines (e.g., BEAS-2B for cytotoxicity) and control compounds (e.g., doxorubicin for anticancer assays). emphasizes dose-response curves to compare IC₅₀ values .
- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to discrepancies .
- Structural-Activity Relationships (SAR) : Computational modeling (e.g., DFT for electron density maps) clarifies how ethynyl/carboxylic groups influence binding to targets like kinases .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation (use fume hoods) due to potential respiratory irritation .
- Spill Management : Neutralize acids with sodium bicarbonate, adsorb with silica gel, and dispose via hazardous waste channels .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at −20°C to prevent oxidation .
Advanced: How can crystallography (e.g., SHELX) aid in resolving structural ambiguities of pyridinecarboxylic acid derivatives?
Methodological Answer:
- Single-Crystal X-ray Diffraction : SHELXL refines bond lengths/angles, confirming the planar geometry of the pyridine ring and ethynyl orientation. notes SHELX’s robustness for small-molecule refinement .
- Twinned Data : Use SHELXD for structure solution in cases of pseudo-merohedral twinning, common in polar space groups .
- Hydrogen Bonding Networks : SHELXPRO visualizes intermolecular interactions (e.g., carboxylic acid dimers), critical for understanding solubility and stability .
Basic: What in vitro models are suitable for evaluating the bioactivity of this compound?
Methodological Answer:
- Antimicrobial Assays : Broth microdilution (CLSI guidelines) against Gram-negative/-positive bacteria .
- Cytotoxicity Screening : MTT/WST-1 assays in cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., NADH-coupled) for kinases or proteases .
Advanced: What strategies mitigate decomposition during long-term stability studies?
Methodological Answer:
- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) to identify degradation pathways .
- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to aqueous formulations.
- Analytical Monitoring : Use UPLC-QTOF to track degradation products (e.g., oxidized ethynyl groups) .
Basic: How is the solubility of this compound optimized for biological assays?
Methodological Answer:
- Co-Solvents : Use DMSO (≤1% v/v) or ethanol for stock solutions.
- pH Adjustment : Neutralize carboxylic acid with NaOH to form sodium salts, enhancing aqueous solubility .
- Cyclodextrin Complexation : β-cyclodextrin improves solubility via host-guest interactions .
Advanced: How can computational methods predict the reactivity of the ethynyl group in synthesis?
Methodological Answer:
- DFT Calculations : Gaussian or ORCA software models transition states (e.g., Pd-catalyzed coupling barriers) .
- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., DMF vs. THF) .
- Machine Learning : Train models on reaction databases (Reaxys) to predict optimal catalysts/solvents for novel derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
